molecular formula C20H32N2O5 B2843771 tert-butyl N-{[4-(3-{[(tert-butoxy)carbonyl]amino}propoxy)phenyl]methyl}carbamate CAS No. 2380179-07-5

tert-butyl N-{[4-(3-{[(tert-butoxy)carbonyl]amino}propoxy)phenyl]methyl}carbamate

Cat. No.: B2843771
CAS No.: 2380179-07-5
M. Wt: 380.485
InChI Key: KHENQZIECOKMSO-UHFFFAOYSA-N
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Description

tert-butyl N-{[4-(3-{[(tert-butoxy)carbonyl]amino}propoxy)phenyl]methyl}carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a phenoxypropyl chain, and a carbamate functional group. It is commonly used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[4-(3-{[(tert-butoxy)carbonyl]amino}propoxy)phenyl]methyl}carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a phenoxypropyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{[4-(3-{[(tert-butoxy)carbonyl]amino}propoxy)phenyl]methyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Scientific Research Applications

tert-butyl N-{[4-(3-{[(tert-butoxy)carbonyl]amino}propoxy)phenyl]methyl}carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-{[4-(3-{[(tert-butoxy)carbonyl]amino}propoxy)phenyl]methyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl N-{[4-(3-{[(tert-butoxy)carbonyl]amino}propoxy)phenyl]methyl}carbamate include:

    Tert-butyl carbamate: A simpler carbamate compound with similar functional groups.

    N-Boc-ethylenediamine: Another carbamate derivative used in organic synthesis.

    tert-butyl (4-bromobutyl)carbamate: A related compound with a bromobutyl group

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines a tert-butyl group, a phenoxypropyl chain, and a carbamate functional group. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry .

Properties

IUPAC Name

tert-butyl N-[3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenoxy]propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O5/c1-19(2,3)26-17(23)21-12-7-13-25-16-10-8-15(9-11-16)14-22-18(24)27-20(4,5)6/h8-11H,7,12-14H2,1-6H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHENQZIECOKMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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